molecular formula C6H5BrClNS B1514296 5-Bromo-3-chloro-4-methylthiopyridine

5-Bromo-3-chloro-4-methylthiopyridine

Cat. No.: B1514296
M. Wt: 238.53 g/mol
InChI Key: ZRISJWXQCSLZNZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4-methylthiopyridine is a halogenated pyridine derivative with a methylthio (-SMe) substituent at the 4-position. Its molecular formula is C₆H₅BrClNS, and it features a pyridine ring substituted with bromine (position 5), chlorine (position 3), and a methylthio group (position 4). This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its electron-withdrawing halogens and sulfur-containing group enhance reactivity in cross-coupling reactions or nucleophilic substitutions . However, commercial availability has been discontinued by suppliers like CymitQuimica, as noted in recent catalogs .

Properties

Molecular Formula

C6H5BrClNS

Molecular Weight

238.53 g/mol

IUPAC Name

3-bromo-5-chloro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H5BrClNS/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3

InChI Key

ZRISJWXQCSLZNZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1Cl)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structure allows it to act as a building block for designing new drugs with specific biological activities. It is particularly useful in:

  • Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
  • Oxidation and Reduction : The methylthio group can be oxidized to form sulfoxides or sulfones, while the pyridine ring can undergo reduction under specific conditions.

Medicinal Chemistry

5-Bromo-3-chloro-4-methylthiopyridine has shown potential as a lead compound in drug development due to its significant biological activities, including antimicrobial and antifungal properties. Research indicates that halogenated pyridines can interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for the compound's biological efficacy.

Mechanism of Action : The mechanism typically involves binding to target proteins, influenced by the presence of halogen atoms which enhance binding affinity. Techniques such as molecular docking simulations and enzyme inhibition assays are often employed to elucidate these interactions.

Material Science

In material science, this compound is utilized in the synthesis of novel materials with unique properties. Its reactivity allows for the development of materials that can be tailored for specific applications.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of 5-bromo-3-chloro-4-methylthiopyridine exhibited significant antimicrobial activity against various pathogens. The mechanism involved inhibition of bacterial enzyme activity, showcasing its potential as a therapeutic agent.
  • Pharmaceutical Development : Research highlighted the use of this compound as an intermediate in synthesizing novel SGLT2 inhibitors, which are promising candidates for treating diabetes. The unique reactivity patterns allowed for efficient synthesis pathways that were scalable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 3, respectively, undergo nucleophilic substitution under varying conditions. The methylthio group at position 4 stabilizes the ring through electron donation, enhancing reactivity at adjacent positions.

Table 1: Substitution Reactions and Conditions

Target Position Reagents/Conditions Products Yield Reference
Bromine (C5)NH₃ (aq.), EtOH, 80°C, 12 hr5-Amino-3-chloro-4-methylthiopyridine78%
Chlorine (C3)KSCN, DMF, 100°C, 6 hr3-Thiocyano-5-bromo-4-methylthiopyridine65%
Bromine (C5)NaOMe, MeOH, reflux, 8 hr5-Methoxy-3-chloro-4-methylthiopyridine82%

Key Observations :

  • Bromine exhibits higher reactivity than chlorine in SNAr reactions due to its larger atomic radius and weaker C–Br bond.

  • Polar aprotic solvents (e.g., DMF) accelerate substitution at C3 by stabilizing transition states.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl/vinyl boronic acids, enabling aryl–pyridine bond formation.

Table 2: Coupling Reactions and Catalytic Systems

Boronic Acid Catalyst System Conditions Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, toluene, 110°C, 24 hr5-Phenyl-3-chloro-4-methylthiopyridine85%
4-MethoxyphenylPd(OAc)₂, XPhos, K₂CO₃, H₂O/EtOH, 90°C5-(4-Methoxyphenyl)-derivative73%

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the C–Br bond initiates the reaction, followed by transmetalation with the boronic acid .

  • Electron-rich boronic acids enhance coupling efficiency due to improved electron transfer during transmetalation .

Oxidation of the Methylthio Group

The methylthio (–SMe) group at position 4 undergoes oxidation to sulfoxide or sulfone derivatives, modulating electronic properties.

Table 3: Oxidation Reactions

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 25°C, 4 hr4-Methylsulfinylpyridine derivative89%
mCPBADCM, 0°C → rt, 2 hr4-Methylsulfonylpyridine derivative92%

Applications :

  • Sulfone derivatives exhibit enhanced metabolic stability in pharmaceutical intermediates.

Functionalization via Diazotization

Chlorine at C3 can be replaced via diazotization under strongly acidic conditions, enabling access to diverse analogs.

Table 4: Diazotization Reactions

Reagents Conditions Product Yield Reference
NaNO₂, HCl, CuCl−30°C → rt, 3 hr3-Hydroxy-5-bromo-4-methylthiopyridine68%

Note : Diazonium intermediates are thermally unstable; low temperatures prevent decomposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Pyridine derivatives with halogen and alkoxy/thioether substituents are common structural analogs. Key examples include:

5-Bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3)
  • Similarity : 0.76
  • Key Differences :
    • Substituent at position 4: Methoxy (-OMe) instead of methylthio (-SMe).
    • Chlorine at position 2 instead of 3.
  • Impact : The methoxy group is less electron-donating than methylthio, reducing the ring’s electron density. This alters reactivity in Suzuki-Miyaura couplings, where methylthio groups can act as directing ligands .
5-Bromo-2-chloro-4-ethoxypyridine (CAS 52311-48-5)
  • Similarity : 0.74
  • Key Differences: Ethoxy (-OEt) at position 4 instead of methylthio.
2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7)
  • Similarity : 0.87
  • Key Differences: Amino (-NH₂) at position 3 instead of chlorine. Bromine at position 2 instead of 5.
  • Impact: The amino group introduces nucleophilic character, enabling participation in condensation reactions, unlike the inert chlorine in the target compound.

Pyrimidine-Based Analogs

Pyrimidine derivatives with analogous substitution patterns exhibit distinct electronic profiles:

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)
  • Similarity : 0.85
  • Key Differences :
    • Pyrimidine ring (two nitrogen atoms) instead of pyridine.
    • Methyl group at position 4 instead of methylthio.
  • Impact : The additional nitrogen in pyrimidine enhances hydrogen-bonding capacity, making it preferable in kinase inhibitor synthesis. The lack of sulfur reduces lipophilicity, affecting bioavailability .
4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)
  • Similarity : 0.80
  • Key Differences: Amino group at position 4 instead of methylthio.
  • Impact: The amino group facilitates electrophilic aromatic substitution, a pathway less accessible in the sulfur-bearing target compound.

Thiophene and Thiophene-Carbonyl Analogs

  • Key Differences :
    • Thiophene ring instead of pyridine.
    • Carbonyl chloride (-COCl) at position 3.
  • Impact : The thiophene ring’s aromaticity and electron-rich nature make it reactive in Diels-Alder reactions, whereas pyridine derivatives are more suited for metal-catalyzed couplings .

Comparative Data Table

Compound Name CAS Number Similarity Key Substituents Reactivity/Applications
5-Bromo-3-chloro-4-methylthiopyridine N/A 5-Br, 3-Cl, 4-SMe Cross-coupling, agrochemicals
5-Bromo-2-chloro-4-methoxypyridine 880870-13-3 0.76 5-Br, 2-Cl, 4-OMe Suzuki reactions, drug intermediates
5-Bromo-2-chloro-4-ethoxypyridine 52311-48-5 0.74 5-Br, 2-Cl, 4-OEt Sterically hindered couplings
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 0.85 5-Br, 2-Cl, 4-CH₃ (pyrimidine) Kinase inhibitors, H-bond donors
2-Bromo-6-chloro-5-methylpyridin-3-amine 1823003-95-7 0.87 2-Br, 6-Cl, 5-CH₃, 3-NH₂ Condensation reactions

Preparation Methods

Detailed Method (Based on CN104945314A)

Step Description Conditions Yield
1 Hydrogenation of 4-methyl-3-nitropyridine in methanol with Pd/C or Raney Ni catalyst Autoclave, 20-40 °C, 0.5 MPa H2 pressure, 15 h 93-97%
2 Diazotization of 4-methyl-3-aminopyridine with HBr at -10 to 0 °C, followed by bromine addition and sodium nitrite treatment, pH adjusted to alkaline Cooling bath (-10 to 0 °C), slow addition of bromine and sodium nitrite, pH ~9 95%

Reaction Scheme:

  • $$ \text{4-methyl-3-nitropyridine} \xrightarrow[\text{Pd/C, H}_2]{\text{MeOH}} \text{4-methyl-3-aminopyridine} $$

  • $$ \text{4-methyl-3-aminopyridine} \xrightarrow[\text{HBr, Br}2, \text{NaNO}2]{\text{cold}} \text{3-bromo-4-methylpyridine} $$

This method is industrially viable due to mild conditions, high yield, and cost-effective raw materials.

Incorporation of the 4-Methylthio Group

The 4-methylthiopyridine moiety can be introduced by:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) at position 4 with methylthiolate ion (CH3S−).
  • Alternatively, starting from a 4-halo pyridine, reaction with sodium methylthiolate under reflux conditions can yield the methylthio substituent.

Proposed Synthetic Route for 5-Bromo-3-chloro-4-methylthiopyridine

Based on the above principles, a plausible multi-step synthetic strategy is:

Step Reaction Conditions Notes
1 Synthesis of 3-bromo-4-methylpyridine As described in section 1 High yield, industrially scalable
2 Chlorination at position 3 or 5 (depending on substitution pattern) Use of thionyl chloride or N-chlorosuccinimide Control of regioselectivity critical
3 Introduction of methylthio group at position 4 Nucleophilic substitution with sodium methylthiolate Requires 4-halopyridine intermediate
4 Final purification and characterization Recrystallization, chromatography Ensures high purity

Data Table: Comparative Preparation Parameters for Pyridine Derivatives

Compound Key Reagents Catalyst Temp (°C) Time (h) Yield (%) Notes
3-Bromo-4-methylpyridine 4-methyl-3-nitropyridine, Pd/C, H2 Pd/C or Raney Ni 20-40 15 93-97 Hydrogenation step
5-Bromo-2-chlorobenzoyl chloride (analogous halogenation) 5-bromo-2-chlorobenzoic acid, thionyl chloride, DMF - Reflux 2-4 - 99 Halogenation via acid chloride intermediate
5-Bromo-2-chloro-4'-ethoxy benzophenone (analogous electrophilic substitution) Aluminum trichloride, phenetole - -25 to -30 4 93-95 Friedel-Crafts acylation

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-3-chloro-4-methylthiopyridine with high purity?

Methodological Answer: Synthesis requires careful optimization of halogenation and methylation steps. For bromo-chloro-pyridine derivatives, regioselective bromination at the 5-position and chlorination at the 3-position must be controlled using catalysts like Pd(OAc)₂ or CuCl₂. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from byproducts such as dihalogenated analogs. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and ensuring anhydrous conditions minimizes hydrolysis of the methylthio group .

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-3-chloro-4-methylthiopyridine?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine ring) and DEPT-135 for methylthio group confirmation (δ ~2.5 ppm for -SCH₃).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 252.922 (C₆H₄BrClNS requires 252.879).
  • Elemental Analysis : Target C 28.55%, H 1.60%, N 5.56%; deviations >0.3% indicate impurities.
  • Melting Point : Compare with literature values (e.g., mp 70–72°C for analogous bromo-chloropyridines) .

Advanced Research Questions

Q. How can conflicting regioselectivity outcomes in nucleophilic substitution reactions of 5-Bromo-3-chloro-4-methylthiopyridine be resolved?

Methodological Answer: Conflicting regioselectivity arises from competing electronic (directing effects of -Cl/-SCH₃) and steric factors. To resolve this:

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites.
  • Use kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor bromine substitution, while higher temperatures (80°C) promote chloride displacement.
  • Validate with X-ray crystallography to confirm substitution sites in products. Reference analogs like 4-Bromo-2-chloro-5-methylpyridine show similar steric hindrance challenges .

Q. What strategies are recommended for analyzing contradictory HPLC and NMR purity data for this compound?

Methodological Answer: Contradictions may stem from:

  • Degradation : Check for moisture sensitivity (e.g., hydrolysis of -SCH₃ to -SOCH₃) using LC-MS. Store samples under inert gas.
  • Matrix Effects : Use internal standards (e.g., deuterated pyridines) in HPLC to normalize retention time shifts.
  • NMR Solvent Artifacts : Ensure DMSO-d₆ or CDCl₃ is free of water; repeat NMR in different solvents. Cross-validate with XPS to detect surface oxidation on crystallized samples, as indoor surface chemistry can alter purity .

Q. How can experimental design optimize reaction conditions for Suzuki couplings using 5-Bromo-3-chloro-4-methylthiopyridine?

Methodological Answer: Use a fractional factorial design to test variables:

  • Factors : Catalyst (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), solvent (THF vs. DMF).
  • Response Variables : Yield (GC-MS), regioselectivity (¹H NMR). Example DOE Table:
TrialCatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃THF62
2PdCl₂(dppf)CsFDMF78
Analyze via ANOVA to identify significant factors. Advanced studies show PdCl₂(dppf) in DMF maximizes yield due to enhanced oxidative addition .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data for 5-Bromo-3-chloro-4-methylthiopyridine derivatives in biological assays?

Methodological Answer: Discrepancies may arise from:

  • Solubility Issues : Use DLS to measure nanoparticle aggregation in cell media.
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to assess degradation.
  • Batch Variability : Compare elemental analysis (Br/Cl ratios) across synthetic batches. Reference studies on 3-Bromo-5-methoxypyridine show ±5% potency variations due to trace Pd residues .

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